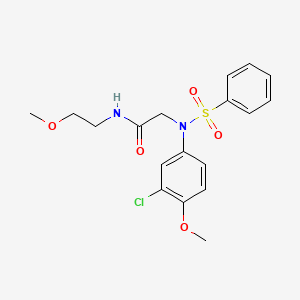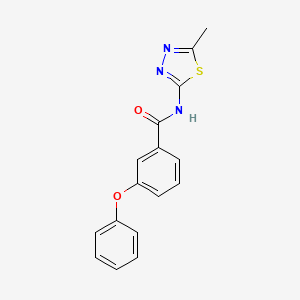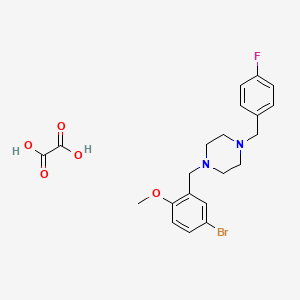![molecular formula C16H19NO B5018770 N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has since gained popularity as a research chemical. MT-45 is a member of the tricyclic family of opioids and is structurally similar to other opioids such as fentanyl and methadone.
Wirkmechanismus
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it activates a series of biochemical pathways that lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to produce sedation, respiratory depression, and other typical opioid effects. However, the exact biochemical and physiological effects of this compound are not well understood and further research is needed to fully characterize its effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has high affinity for the mu-opioid receptor. However, there are also several limitations to its use. This compound is a synthetic opioid and its effects may not accurately reflect those of natural opioids such as morphine. Additionally, the potential for abuse and addiction associated with opioids must be taken into consideration when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is the development of new opioid drugs based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on the brain and body. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of 3-aminotricyclo[3.2.1.0~2,4~]octane with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using a variety of techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been used extensively in scientific research to study the opioid receptor system. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used to study the effects of opioids on the central nervous system and to investigate the potential for developing new opioid drugs.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-2-6-12(7-3-9)17-16(18)15-13-10-4-5-11(8-10)14(13)15/h2-3,6-7,10-11,13-15H,4-5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNGBCXLDPFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)
![3-(3-{1-[3-(4-morpholinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5018710.png)
![diethyl [3-(3-methylphenoxy)propyl]malonate](/img/structure/B5018716.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5018721.png)


![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5018740.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)

![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)